4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine
Description
Historical Development of Substituted Pyrimidines
The study of pyrimidines began in the early 19th century with the isolation of alloxan, a pyrimidine derivative, through nitric acid oxidation of uric acid by Brugnatelli in 1818. Systematic synthesis efforts emerged in the late 19th century, notably with Grimaux’s 1879 preparation of barbituric acid from urea and malonic acid. Pinner’s 1884 condensation of ethyl acetoacetate with amidines marked the first deliberate derivatization strategy, while Gabriel and Colman achieved the parent pyrimidine structure in 1900 via reduction of trichloropyrimidine. These milestones established substitution patterns as a key avenue for tailoring pyrimidine properties, a principle that continues to drive modern research.
Significance of 4-(Methoxymethyl)-6-[(4-Methoxyphenyl)Sulfanyl]-2-Phenylpyrimidine in Modern Research
This compound (C₁₉H₁₈N₂O₂S) exemplifies advanced pyrimidine engineering, combining three distinct functional groups:
- Methoxymethyl at position 4: Enhances solubility and steric bulk
- 4-Methoxyphenyl sulfanyl at position 6: Introduces redox-active sulfur and aromatic π-system
- Phenyl at position 2: Provides hydrophobic binding surfaces
Its molecular architecture suggests potential applications in:
Comparative Analysis with Related Pyrimidine Derivatives
| Derivative | Substituents | Applications | Key Differences |
|---|---|---|---|
| Cytosine | NH₂ at 4, O at 2 | DNA/RNA biosynthesis | Natural vs. synthetic origin |
| Tegafur | 5-Fluoro, ribose-like chain | Anticancer prodrug | Fluorination vs. methoxy groups |
| Target Compound | 4-MeOCH₂, 6-S-C₆H₄-4-OMe, 2-Ph | Research intermediate | Unique sulfur-oxygen synergy |
The methoxymethyl group distinguishes this compound from classical antimetabolites like 5-fluorouracil, while the sulfanyl bridge offers distinct electronic characteristics compared to oxygen-based analogs.
Research Objectives and Scientific Scope
Current investigations focus on:
- Synthetic Optimization : Improving yield beyond current <5% reported in analogous routes
- Structure-Activity Relationships : Mapping electronic effects of O/S substitution patterns
- Biological Screening : Preliminary assessment against kinase targets (e.g., p38α MAP)
- Crystallographic Studies : Resolving π-stacking behavior through X-ray diffraction
Ongoing work aims to establish this derivative as a versatile scaffold for:
Properties
IUPAC Name |
4-(methoxymethyl)-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-22-13-15-12-18(24-17-10-8-16(23-2)9-11-17)21-19(20-15)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDKSIYTKAROHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the 4-Methoxyphenylsulfanyl Group: This step involves the nucleophilic aromatic substitution of a suitable precursor with 4-methoxyphenylthiol, often facilitated by a base like potassium carbonate.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Pyrimidines: From reduction reactions.
Functionalized Pyrimidines: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly in drug discovery and development.
Medicine
In medicine, compounds with pyrimidine cores are often investigated for their potential therapeutic effects. This compound might be studied for its efficacy in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its derivatives might serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine would depend on its specific application. Generally, pyrimidine derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The methoxy and phenyl groups could enhance binding affinity and specificity to these targets, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Electronic Effects
The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituent type, position, and electronic nature. Below is a comparative analysis:
Table 1: Substituent Comparison of Key Pyrimidine Derivatives
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenylsulfanyl group (electron-donating) contrasts with derivatives bearing chlorophenyl (electron-withdrawing) or trifluoromethyl groups. These differences influence reactivity and target binding .
- Sulfanyl vs.
Activity Trends:
- Antimicrobial Efficacy : Derivatives with electron-donating groups (e.g., methoxy) show enhanced activity compared to chloro-substituted analogues, likely due to improved solubility and target interaction .
- Role of Sulfanyl Groups : Sulfanyl substituents at position 6 are critical for hydrogen bonding and thiol-disulfide exchange mechanisms in enzyme inhibition .
Biological Activity
The compound 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is a member of the pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- A pyrimidine ring
- Methoxymethyl and methoxy groups
- A sulfanyl group attached to a phenyl ring
These functional groups are significant as they contribute to the compound's lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit various cancer cell lines through multiple mechanisms, including:
- Induction of apoptosis : Compounds induce programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell cycle arrest : Certain derivatives cause cell cycle arrest at specific phases, preventing proliferation.
The proposed mechanisms for the anticancer activity include:
- Inhibition of signaling pathways : Many pyrimidine derivatives inhibit critical pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cancer cell survival and proliferation.
- DNA intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
In addition to anticancer properties, there is evidence that similar pyrimidine compounds possess antimicrobial activity. They have been tested against various bacterial strains and fungi, showing significant inhibitory effects. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymes.
Study 1: Anticancer Activity in vitro
A study assessed the efficacy of a related pyrimidine compound on human breast cancer cells (MCF-7). The results showed:
- IC50 value : 12 µM after 48 hours of treatment.
- Mechanism : Induced apoptosis was confirmed through flow cytometry analysis.
Study 2: Antimicrobial Evaluation
In another study, the antimicrobial activity was evaluated against Staphylococcus aureus and Escherichia coli. The findings included:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The compound demonstrated effective inhibition, suggesting its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Research has focused on understanding the SAR of pyrimidine derivatives. Modifications to the methoxy and sulfanyl groups significantly affect biological activity. For instance:
- Substituents on the phenyl ring enhance lipophilicity and bioavailability.
- Variations in the length and type of alkyl chains influence potency against cancer cells.
Toxicology Studies
Toxicological assessments are crucial for evaluating safety profiles. Preliminary studies indicate that the compound exhibits low toxicity in vitro with an acceptable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
